
2,2'-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is a chemical compound known for its unique structure, which includes two benzothiazole rings connected by an ethane-1,2-diyldisulfane bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with 1,2-dibromoethane. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of 2-mercaptobenzothiazole attack the bromine atoms of 1,2-dibromoethane, forming the disulfide bridge .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of a suitable catalyst can also enhance the reaction efficiency and yield. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.
化学反应分析
Types of Reactions
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
科学研究应用
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of rubber additives and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox balance. The benzothiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,2’-(Methylenedisulfanediyl)bis(1,3-benzothiazole)
- 2,2’-(Propane-1,3-diyldisulfanediyl)bis(1,3-benzothiazole)
Uniqueness
2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is unique due to its specific disulfide bridge length, which can influence its chemical reactivity and biological activity. The ethane-1,2-diyldisulfane bridge provides a distinct spatial arrangement compared to other similar compounds, potentially leading to different interaction profiles with biological targets .
属性
CAS 编号 |
42938-31-8 |
|---|---|
分子式 |
C16H12N2S6 |
分子量 |
424.7 g/mol |
IUPAC 名称 |
2-[2-(1,3-benzothiazol-2-yldisulfanyl)ethyldisulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H12N2S6/c1-3-7-13-11(5-1)17-15(21-13)23-19-9-10-20-24-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 |
InChI 键 |
VDWPZDGPESJBMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SSCCSSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


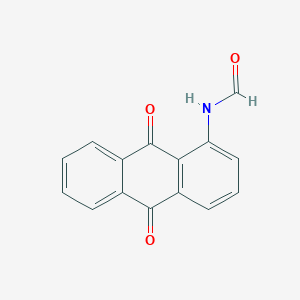

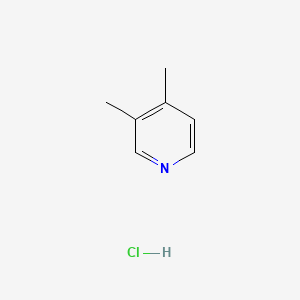
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
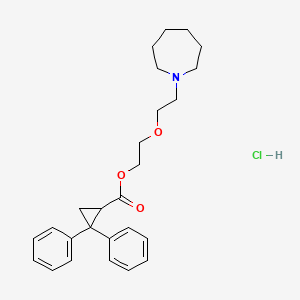
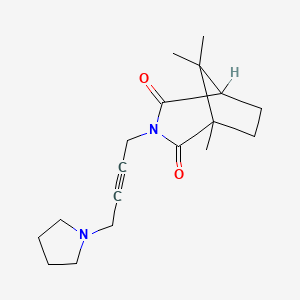
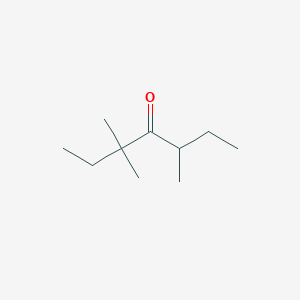

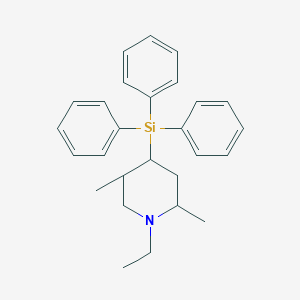
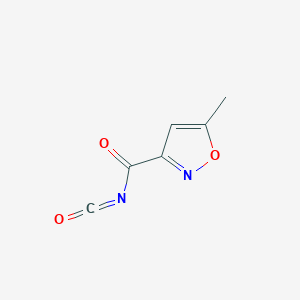
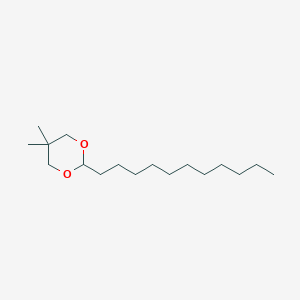
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
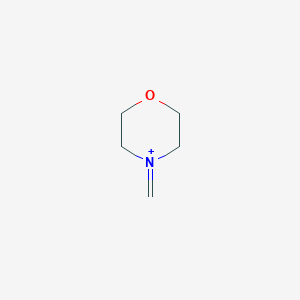
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
